2-(8-methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one
Description
2-(8-Methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one is a hybrid heterocyclic compound combining a quinazolinone core with a coumarin-derived moiety. The quinazolin-4(3H)-one scaffold is characterized by a fused bicyclic structure (benzene fused to a pyrimidinone ring), while the 8-methoxy-2-oxo-2H-chromen-3-yl substituent introduces a methoxy-functionalized coumarin fragment. This structural hybrid likely enhances pharmacological properties, as both quinazolinones and coumarins are known for diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects .
Properties
CAS No. |
2319877-30-8 |
|---|---|
Molecular Formula |
C18H12N2O4 |
Molecular Weight |
320.304 |
IUPAC Name |
2-(8-methoxy-2-oxochromen-3-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H12N2O4/c1-23-14-8-4-5-10-9-12(18(22)24-15(10)14)16-19-13-7-3-2-6-11(13)17(21)20-16/h2-9H,1H3,(H,19,20,21) |
InChI Key |
CUJYWPLSBQDBPI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4C(=O)N3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-(8-Methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one, a hybrid compound featuring both chromenone and quinazolinone moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C18H12N2O4
- Molecular Weight : 320.304 g/mol
- IUPAC Name : 2-(8-methoxy-2-oxochromen-3-yl)-3H-quinazolin-4-one
- CAS Number : 2319877-30-8
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its antiproliferative activity against nine cancer cell lines, revealing that it effectively inhibited cell growth in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
These values suggest that the compound has a promising profile for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth and proliferation.
- Receptor Modulation : The compound interacts with cellular receptors, potentially altering signaling pathways that lead to cancer progression.
- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in cancer cells, contributing to its cytotoxic effects .
Comparative Analysis with Similar Compounds
When compared to other quinazolinone derivatives, such as 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one and 8-hydroxyquinazolin-4(3H)-one, the methoxy derivative demonstrates enhanced biological activity due to the presence of the methoxy group, which influences solubility and receptor interactions.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(8-Methoxy-2-oxo-2H-chromen-3-yl)quinazolin | Methoxy group enhances activity | Significant cytotoxicity |
| 2-(8-Hydroxy-2-oxo-2H-chromen-3-yl)quinazolin | Lacks methoxy group | Moderate cytotoxicity |
| 8-Hydroxyquinazolin | Lacks chromenone moiety | Reduced pharmacological effect |
Case Studies
Several studies have highlighted the efficacy of quinazolinone derivatives in cancer treatment:
- A study on quinazolinone-thiazole hybrids demonstrated that modifications in structure significantly impacted their cytotoxicity against prostate (PC3) and breast (MCF7) cancer cell lines .
- Another investigation into the synthesis of novel quinazolines found that specific substitutions led to increased activity against various cancer types, underscoring the importance of structural variations .
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of quinazolinone, including 2-(8-methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one, exhibit broad-spectrum antibacterial activity. Studies have shown that these compounds can be effective against both gram-positive and gram-negative bacteria. For instance, a study highlighted the synthesis of related compounds that demonstrated significant antibacterial efficacy through one-pot synthesis methods, suggesting their potential therapeutic applications in treating bacterial infections .
Analgesic and Anti-inflammatory Applications
Quinazolinone derivatives have been evaluated for their analgesic and anti-inflammatory properties. The compound has shown promise in treating pain and inflammation, making it a valuable candidate for pharmaceutical development in these areas. Experimental studies have indicated that certain derivatives can significantly reduce pain responses in animal models, suggesting their potential use in pain management therapies.
Induction of Apoptosis in Cancer Cells
Evidence suggests that this compound can trigger apoptosis in cancer cells. The mechanism is believed to involve multiple molecular targets and pathways, including the inhibition of specific enzymes and modulation of cellular receptors. This property positions the compound as a potential agent in cancer therapy, warranting further investigation into its efficacy against various cancer types .
Case Studies
Several case studies have been documented regarding the applications of this compound:
- Antibacterial Efficacy Study : A study conducted by Velpula et al. (2015) evaluated various quinazolinone derivatives for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as antibacterial agents.
- Analgesic Activity Assessment : In a pharmacological evaluation by Badiger et al. (2011), several synthesized quinazolinones were tested for analgesic effects using acetic acid-induced writhing in mice models. The findings demonstrated notable analgesic properties, supporting the therapeutic potential of these compounds.
- Cancer Cell Apoptosis Induction : Research has shown that derivatives similar to 2-(8-methoxy-2-oxo-2H-chromen-3-y)quinazolin -4(3H)-one can induce apoptosis in various cancer cell lines, contributing to ongoing investigations into their use as anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent type and position. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Activity Comparison of Quinazolin-4(3H)-one Derivatives
Key Insights :
Substituent Position and Bioactivity :
- 3-Position : Aryl groups (e.g., 4-methoxyphenyl in ) enhance anti-inflammatory activity, while bulky substituents (e.g., sulfonamide-thiadiazole in ) improve diuretic effects.
- 2-Position : Thioether (S-substituted) groups () and hydrazine derivatives () modulate enzyme inhibition and antimicrobial activity.
Methoxy Group Impact :
- Methoxy substituents (e.g., 4-methoxyphenyl in and 8-methoxy in the target compound) likely improve pharmacokinetic properties (e.g., solubility, metabolic stability) due to electron-donating effects.
Hybrid Scaffolds: The target compound’s coumarin-quinazolinone hybrid may synergize coumarin’s anticoagulant/anti-inflammatory properties with quinazolinone’s enzyme-inhibitory effects, though direct evidence is needed.
Activity Trends :
Q & A
Q. Methodologies :
- In vitro assays : MTT, agar diffusion, enzyme inhibition.
- In silico tools : AutoDock for binding affinity predictions .
Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?
Q. Key variables :
- Microwave-assisted synthesis : Reduces reaction time from 12 hrs (conventional) to 30 mins, improving yields by 20–30% (e.g., 75% → 95%) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst optimization : Pd(PPh₃)₄ increases coupling efficiency in chromene-quinazolinone linkage .
Validation : Purity assessed via HPLC (≥98%) and NMR (no residual solvent peaks) .
Advanced: How should researchers address contradictory reports on this compound’s biological activity across studies?
Q. Strategies :
Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time).
Structural Confirmation : Verify compound identity via X-ray crystallography (SHELXL refinement) to rule out polymorphic effects .
SAR Analysis : Evaluate substituent impact (e.g., methoxy vs. chloro groups) using analogs (see table below) .
| Substituent Modification | Activity Change (vs. Parent Compound) | Reference |
|---|---|---|
| 8-Methoxy → 8-Chloro | ↑ Anticancer, ↓ Solubility | [4] |
| Quinazolinone → Dihydroquinazolinone | ↓ COX-2 inhibition | [15] |
Advanced: What methodologies elucidate the compound’s interaction mechanisms with biological targets?
X-ray Crystallography : Resolve binding modes (e.g., DNA intercalation) with SHELXL-refined structures .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD = 10⁻⁶ M for topoisomerase II) .
Molecular Dynamics Simulations : Predict stability of target-ligand complexes (e.g., 100 ns simulations in GROMACS) .
Advanced: How can structural modifications enhance this compound’s selectivity and potency?
Q. Approaches :
Q. Synthetic Workflow :
SAR-guided design : Prioritize modifications based on computational predictions.
High-throughput screening : Test 100+ analogs in parallel via robotic platforms .
Advanced: What role do crystallography and computational methods play in characterizing this compound?
- Single-crystal XRD : Determines absolute configuration and hydrogen-bonding networks (R-factor < 0.05 using SHELXL) .
- DFT Calculations : Predict spectroscopic properties (e.g., NMR chemical shifts within 0.5 ppm error) .
- Docking Studies : Identify potential allosteric binding sites (e.g., Chk1 kinase inhibition predicted via Glide XP) .
Q. Tables for Quick Reference
Q. Table 1: Comparative Synthetic Yields
| Method | Yield (%) | Time | Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | 65–75 | 12 hr | Reflux, DMF | [6] |
| Microwave Irradiation | 85–95 | 30 min | 150°C, sealed vessel | [6] |
Q. Table 2: Biological Activity vs. Structural Analogs
| Compound | Anticancer (IC₅₀, µM) | Antimicrobial (MIC, µg/mL) | Reference |
|---|---|---|---|
| Parent Compound | 2.1 | 8 | [3,15] |
| 8-Chloro Analog | 1.5 | 12 | [4] |
| 6-Bromo-Dihydroquinazolinone | 3.8 | 6 | [20] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
